

DiSulfo-ICG Maleimide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: DiSulfo-ICG maleimide

Cat. No.: B12388925

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **DiSulfo-ICG maleimide**, a near-infrared (NIR) fluorescent dye crucial for various research and drug development applications. This document details its chemical properties, conjugation chemistry, and established experimental protocols, presenting quantitative data in a clear, tabular format and illustrating key processes with detailed diagrams.

Core Concepts: An Introduction to DiSulfo-ICG Maleimide

DiSulfo-ICG maleimide is a water-soluble, thiol-reactive fluorescent dye. It is a derivative of Indocyanine Green (ICG), a cyanine dye that has been utilized in medical diagnostics for decades.^[1] The "DiSulfo" modification enhances its water solubility, while the "maleimide" group provides a reactive handle for covalent conjugation to biomolecules.

The primary application of **DiSulfo-ICG maleimide** is the labeling of proteins, peptides, and other molecules containing free sulfhydryl (-SH) groups, which are typically found in cysteine residues. This conjugation results in a stable thioether bond, allowing for the sensitive detection of the labeled molecule in the near-infrared spectrum.^{[2][3]} The NIR range (700-900 nm) is particularly advantageous for in vivo imaging due to reduced background autofluorescence and deeper tissue penetration of light.

Quantitative Data

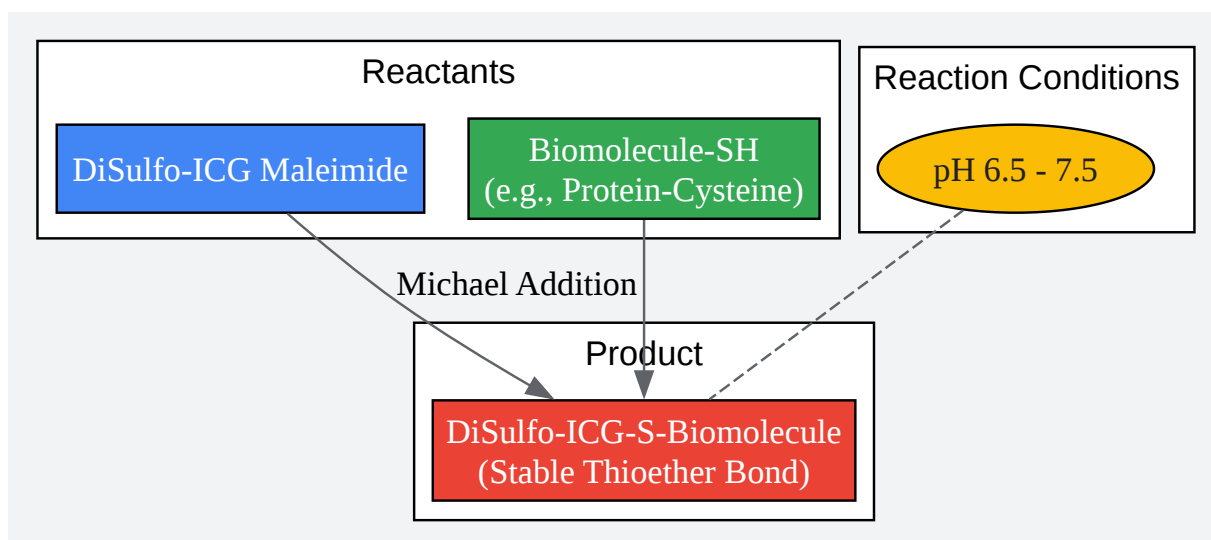
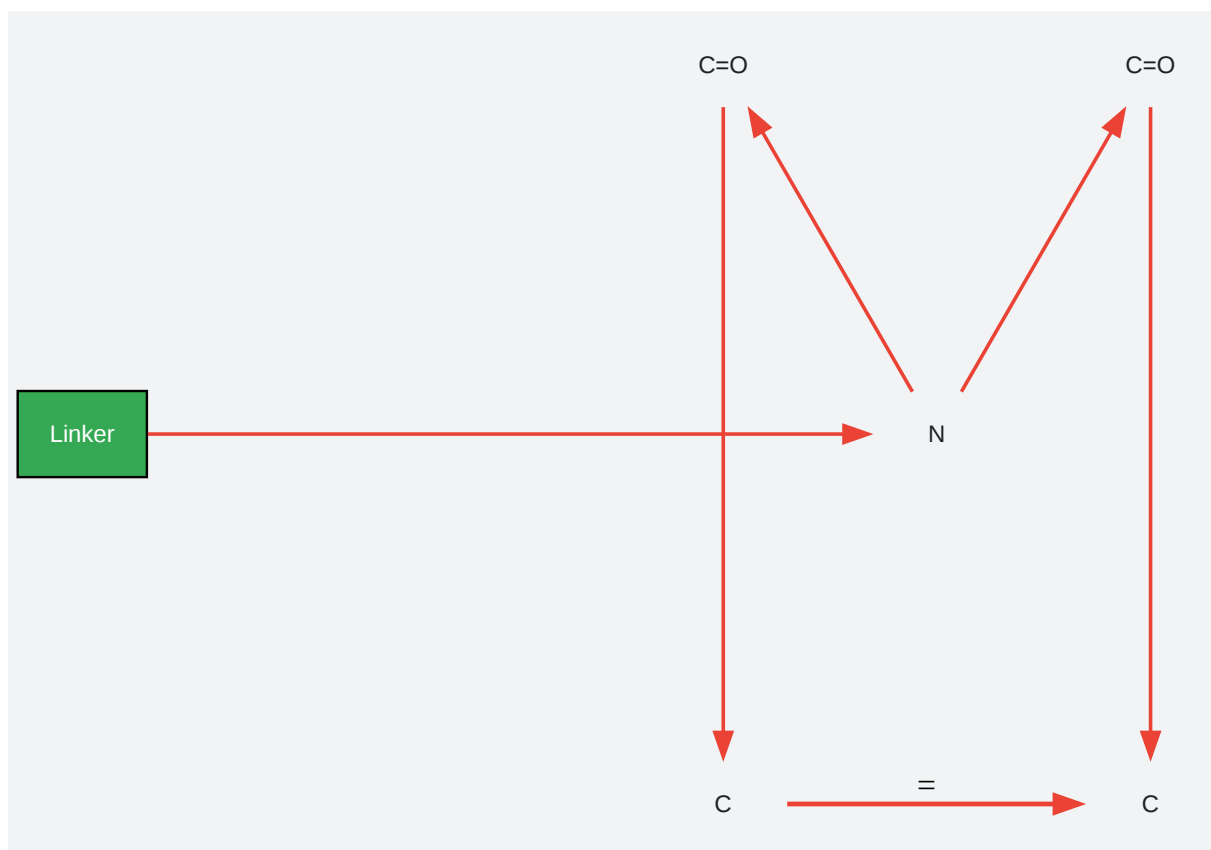
The photophysical and chemical properties of **DiSulfo-ICG maleimide** are summarized in the table below.

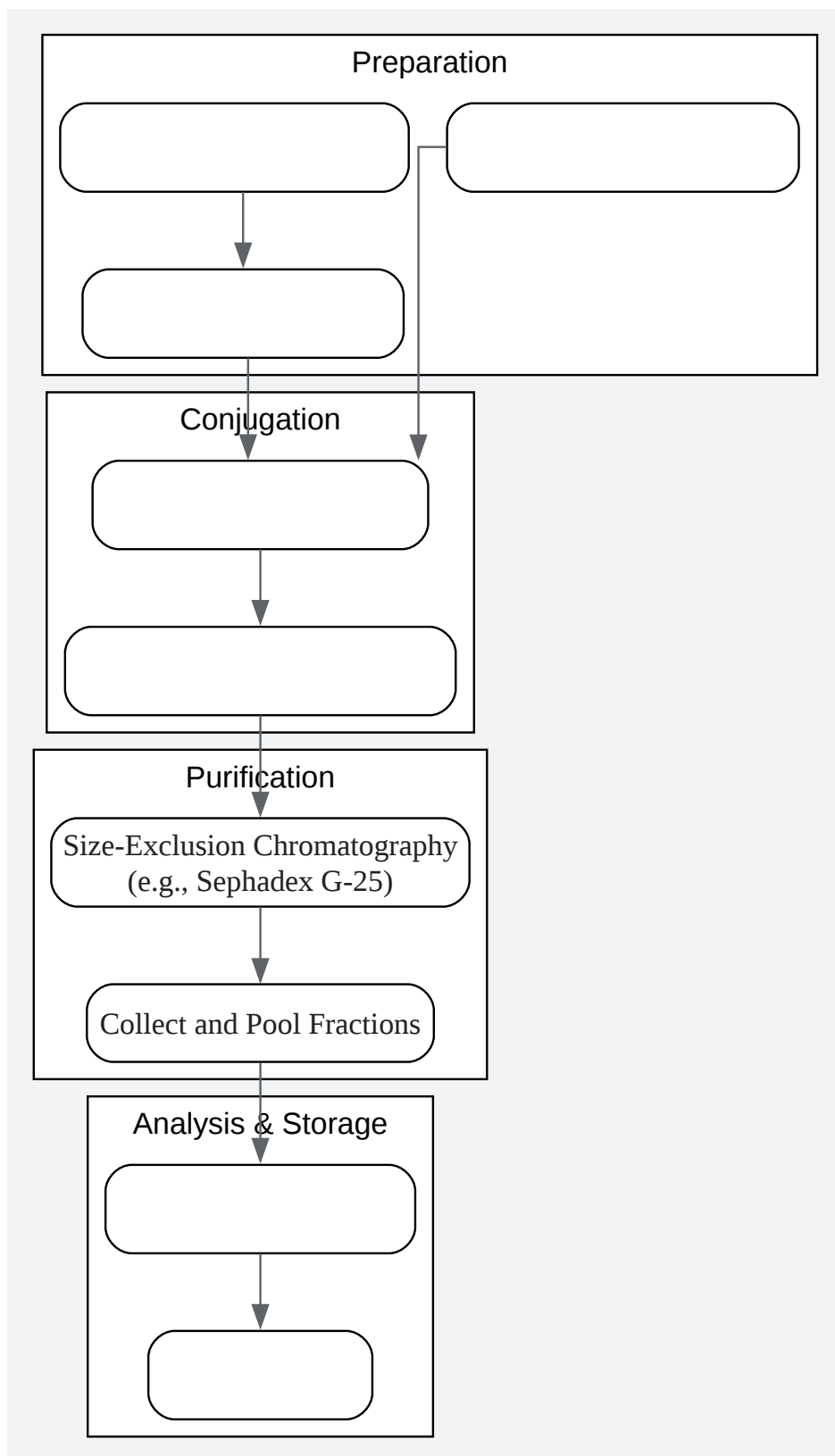
| Property | Value | Reference(s) |
|-------------------------|---|--------------|
| Molecular Formula | C ₅₁ H ₅₄ N ₄ Na ₂ O ₁₂ S ₃ | [4][5] |
| Molecular Weight | 1057.17 g/mol | [4] |
| Excitation Maximum (Ex) | ~789 nm | [6] |
| Emission Maximum (Em) | ~813 nm | [6] |
| Recommended Storage | -20°C, protected from light | [5] |

Note: The listed excitation and emission maxima are for the closely related ICG maleimide and serve as a strong reference. The exact wavelengths for **DiSulfo-ICG maleimide** may vary slightly depending on the solvent and conjugation partner.

Chemical Structure and Conjugation Chemistry

The chemical structure of **DiSulfo-ICG maleimide** is characterized by a polymethine chain responsible for its NIR fluorescence, two sulfonate groups conferring water solubility, and a terminal maleimide group for conjugation.





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References

- 1. Integrated computational and experimental design of fluorescent heteroatom-functionalised maleimide derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. bachem.com [bachem.com]
- 5. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
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